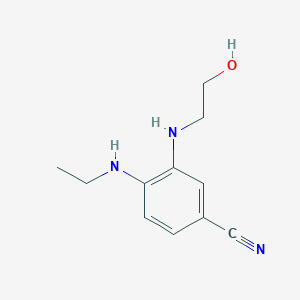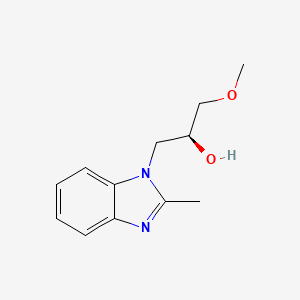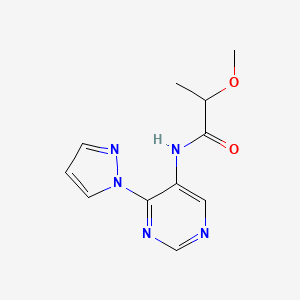![molecular formula C14H16F2N4 B7641751 4-[[(3,5-difluorophenyl)methylamino]methyl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B7641751.png)
4-[[(3,5-difluorophenyl)methylamino]methyl]-N,N-dimethylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(3,5-difluorophenyl)methylamino]methyl]-N,N-dimethylpyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DFP-10825, and it is a selective inhibitor of the protein kinase CK1δ. The purpose of
作用機序
The mechanism of action of 4-[[(3,5-difluorophenyl)methylamino]methyl]-N,N-dimethylpyrimidin-2-amine involves the selective inhibition of the protein kinase CK1δ. This kinase is involved in various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling. By inhibiting CK1δ, DFP-10825 can modulate these processes and potentially provide therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, some studies have shown that DFP-10825 can modulate the expression of various genes and proteins involved in cancer progression, circadian rhythm regulation, and neurodegenerative diseases. Additionally, DFP-10825 has been shown to have low toxicity and high selectivity towards CK1δ, which makes it a promising therapeutic agent.
実験室実験の利点と制限
The advantages of using 4-[[(3,5-difluorophenyl)methylamino]methyl]-N,N-dimethylpyrimidin-2-amine in lab experiments include its high selectivity towards CK1δ, low toxicity, and potential therapeutic benefits in various diseases. However, some limitations of using DFP-10825 include its limited solubility in water and its instability in acidic conditions.
将来の方向性
There are several future directions for the study of 4-[[(3,5-difluorophenyl)methylamino]methyl]-N,N-dimethylpyrimidin-2-amine. These include:
1. Further studies on the potential therapeutic applications of DFP-10825 in cancer research, neurodegenerative diseases, and circadian rhythm regulation.
2. Development of more stable and water-soluble analogs of DFP-10825.
3. Studies on the long-term effects of DFP-10825 on gene expression and protein regulation.
4. Investigation of the potential side effects of DFP-10825 in animal models.
5. Development of new methods for the synthesis of DFP-10825 and its analogs.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications in cancer research, neurodegenerative diseases, and circadian rhythm regulation. The selective inhibition of CK1δ by DFP-10825 provides a potential avenue for the development of new therapeutic agents. However, further studies are needed to fully understand the biochemical and physiological effects of DFP-10825 and its potential side effects.
合成法
The synthesis method of 4-[[(3,5-difluorophenyl)methylamino]methyl]-N,N-dimethylpyrimidin-2-amine involves several steps. The first step involves the reaction of 3,5-difluorobenzylamine with 2-chloro-4,6-dimethoxypyrimidine to form the intermediate compound 4-[[(3,5-difluorophenyl)methylamino]methyl]-2,6-dimethoxypyrimidine. The second step involves the reaction of the intermediate compound with N,N-dimethylformamide dimethyl acetal to form the final product this compound.
科学的研究の応用
The scientific research application of 4-[[(3,5-difluorophenyl)methylamino]methyl]-N,N-dimethylpyrimidin-2-amine is vast and diverse. This compound has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and circadian rhythm regulation. In cancer research, DFP-10825 has shown promising results as a potential therapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. In neurodegenerative diseases, DFP-10825 has been studied for its potential to reduce the accumulation of toxic proteins in the brain, which is a hallmark of diseases such as Alzheimer's and Parkinson's. In circadian rhythm regulation, DFP-10825 has been studied for its potential to regulate the sleep-wake cycle and improve sleep quality.
特性
IUPAC Name |
4-[[(3,5-difluorophenyl)methylamino]methyl]-N,N-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4/c1-20(2)14-18-4-3-13(19-14)9-17-8-10-5-11(15)7-12(16)6-10/h3-7,17H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEFGFFHAOHUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNCC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(dimethylsulfamoyl)-N-[2-(4-fluoro-3-methylphenyl)ethyl]propanamide](/img/structure/B7641669.png)
![4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7641677.png)

![2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641685.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide](/img/structure/B7641692.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641711.png)

![(2,4-dimethylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7641721.png)

![(4-chloro-2-methylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7641730.png)
![N-[(4-methylphenyl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641732.png)


![5-cyclohexyl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641773.png)